molecular formula C12H7F7N2 B15011886 3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole

3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B15011886
M. Wt: 312.19 g/mol
InChI Key: SLODIZUVHPOGPS-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazole ring

Preparation Methods

The synthesis of 3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole include other fluorinated pyrazoles and phenyl-substituted pyrazoles. These compounds share structural similarities but differ in the number and position of fluorine atoms or other substituents. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H7F7N2

Molecular Weight

312.19 g/mol

IUPAC Name

3,5-dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C12H7F7N2/c1-4-3-5(2)21(20-4)11-9(15)7(13)6(12(17,18)19)8(14)10(11)16/h3H,1-2H3

InChI Key

SLODIZUVHPOGPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C

Origin of Product

United States

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